molecular formula C14H12O3 B024091 4-(Benzyloxy)-3-hydroxybenzaldehyde CAS No. 4049-39-2

4-(Benzyloxy)-3-hydroxybenzaldehyde

Cat. No.: B024091
CAS No.: 4049-39-2
M. Wt: 228.24 g/mol
InChI Key: HUNGEAFDVLSPAM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring a benzyloxy group at the para position and a hydroxyl group at the meta position relative to the aldehyde group

Mechanism of Action

Target of Action

It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the interaction of the benzyloxy compound with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that benzylic compounds can undergo oxidation and reduction reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Pharmacokinetics

It’s known that benzyloxy compounds can be rapidly metabolized . For example, 4-Hydroxybenzaldehyde, a similar compound, is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The prototype drug is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid in large amounts in vivo .

Result of Action

For example, the oxidation of alkyl side-chains can convert these electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-3-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which benzyloxy compounds are often used, require exceptionally mild and functional group tolerant reaction conditions . The stability of the compound can also be affected by the presence of air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Benzyl BromideThis compound\text{4-Hydroxybenzaldehyde} + \text{Benzyl Bromide} \rightarrow \text{this compound} 4-Hydroxybenzaldehyde+Benzyl Bromide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide for ether formation.

Major Products

    Oxidation: 4-(Benzyloxy)-3-hydroxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-hydroxybenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(Benzyloxy)-3-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the hydroxyl group at the meta position.

    3-Hydroxybenzaldehyde: Lacks the benzyloxy group at the para position.

    4-Hydroxybenzaldehyde: Lacks the benzyloxy group and has the hydroxyl group at the para position.

Uniqueness

4-(Benzyloxy)-3-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-hydroxy-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNGEAFDVLSPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340081
Record name 4-(Benzyloxy)-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4049-39-2
Record name 4-Benzyloxy-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4049-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of sodium hydroxide (16.8 g) in water (32 mL) at 20° C. is treated with dimethyl sulfoxide (560 mL). It is then treated with 3,4-dihydroxy-benzaldehyde (56.9 g), portionwise during 5 minutes, while keeping the temperature at 20° C. It is then treated with benzyl bromide (49.7 mL), portionwise, at 20° C. The solution is then heated at 80° C. for 6 hours and then allowed to stand at room temperature overnight. After dilution with ice-water (2240 mL) the solution is extracted with diethyl ether (1×1000 mL, 2×250 mL). The combined ether extracts are washed with water, dried over magnesium sulfate and concentrated, to give an oily solid, which is recrystallized from a mixture of ethyl acetate and isopropanol, to give 4-benzyloxy-3-hydroxybenzaldehyde (60.9 g), in the form of pale yellow crystals, m.p. 118°-120° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step Two
Quantity
49.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5.52 g (40 mmol) of 3,4-dihydroxybenzaldehyde, 6.09 g (44 mmol) of potassium carbonate, 70 mg of potassium iodide, 110 ml of acetone and 6.84 g (40 mmol) of benzyl bromide was refluxed for 15 hours. Thereafter, the mixture was cooled, the reaction suspension was filtered and the filtrate was evaporated down. Chromatography of the residue over silica gel using 9:1 toluene/ethyl acetate gave 3.6 g of 4-benzyloxy-3-hydroxybenzaldehyde.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 3,4-dihydroxybenzaldehyde (21.6 g), potassium carbonate (21.56 g) and N,N-dimethylformamide (200 mL) was added dropwise benzyl bromide (18.5 mL) under ice-cooling, and the resulting mixture was stirred at room temperature for 16 hours. Two mol/L hydrochloric acid (40 mL) was added to the reaction mixture and the whole was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane=1/5) to give the title compound (19.0 g).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
21.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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